4-Hydroxy Trimethoprim-d9
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Overview
Description
4-Hydroxy Trimethoprim-d9 is a deuterium-labeled derivative of Trimethoprim, a widely used antibiotic. This compound is often utilized in scientific research due to its ability to act as a tracer in metabolic studies and drug development processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy Trimethoprim-d9 can be synthesized through a series of chemical reactions starting from Trimethoprim. The process involves the introduction of a hydroxyl group (-OH) and the incorporation of deuterium atoms (D) at specific positions on the Trimethoprim molecule. The reaction conditions typically require the use of strong bases and deuterated solvents to ensure the incorporation of deuterium.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to achieve high yields. The process involves careful control of temperature, pressure, and reaction time to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy Trimethoprim-d9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, deuterated analogs, and various intermediates that can be further modified for specific applications.
Scientific Research Applications
4-Hydroxy Trimethoprim-d9 is extensively used in scientific research due to its unique properties. It serves as a valuable tool in:
Chemistry: Used as a tracer in metabolic studies to understand the biochemical pathways of Trimethoprim and its derivatives.
Biology: Employed in drug development to study the pharmacokinetics and pharmacodynamics of Trimethoprim-based antibiotics.
Medicine: Utilized in clinical research to investigate the efficacy and safety of new antibiotic formulations.
Industry: Applied in the quality control and assurance of pharmaceutical products to ensure consistency and purity.
Mechanism of Action
The mechanism by which 4-Hydroxy Trimethoprim-d9 exerts its effects is similar to that of Trimethoprim. It inhibits bacterial dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate, which is necessary for DNA synthesis and cell division. By blocking this enzyme, this compound effectively hampers bacterial growth and replication.
Molecular Targets and Pathways:
Molecular Target: Dihydrofolate reductase
Pathways: Inhibition of folate metabolism, leading to the disruption of DNA synthesis in bacteria.
Comparison with Similar Compounds
Trimethoprim
Methotrexate
Pyrimethamine
Pemetrexed
Properties
Molecular Formula |
C14H18N4O4 |
---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
2,4-diamino-5-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H18N4O4/c1-20-9-5-7(6-10(21-2)11(9)22-3)4-8-12(15)17-14(16)18-13(8)19/h5-6H,4H2,1-3H3,(H5,15,16,17,18,19)/i1D3,2D3,3D3 |
InChI Key |
FYJKTYLNKCUCLP-GQALSZNTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])CC2=C(N=C(NC2=O)N)N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=C(N=C(NC2=O)N)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.